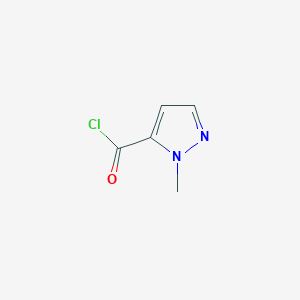
Cloruro de 1-metil-1H-pirazol-5-carbonilo
Descripción general
Descripción
1-Methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.56 g/mol . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of 1-methyl-1H-pyrazole-5-carbonyl chloride and similar compounds often involves methylation with trimethyl phosphate, converting into boronic acids with trimethyl borate after reaction with n-butyl lithium, and condensation with pinacol . The process conditions are optimized for the synthesis and purification of intermediate 3 .Molecular Structure Analysis
The InChI code for 1-methyl-1H-pyrazole-5-carbonyl chloride is 1S/C5H5ClN2O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3 . The compound has a topological polar surface area of 34.9 Ų and a complexity of 128 .Chemical Reactions Analysis
The compound is an important intermediate for the synthesis of many biologically active compounds . It can react with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazole-5-carbonyl chloride is a liquid at room temperature . It has a XLogP3-AA value of 1.1, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Anti-Cáncer de Próstata
El Cloruro de 1-metil-1H-pirazol-5-carbonilo sirve como precursor en la síntesis de derivados de 1-metil-1H-pirazol-5-carboxamida. Estos derivados han sido evaluados por sus actividades inhibitorias contra la expresión del Antígeno Prostático Específico (PSA) y el crecimiento de líneas celulares de cáncer de próstata . La capacidad de modular los niveles de PSA hace que estos compuestos sean candidatos prometedores para el desarrollo de nuevos medicamentos anti-cáncer de próstata.
Agroquímica: Síntesis de Agentes Fungicidas
En el ámbito de la agroquímica, este compuesto se utiliza para crear sustancias con actividad fungicida. Específicamente, está involucrado en la síntesis de inhibidores de la succinato deshidrogenasa con nuevas unidades heterocíclicas ácidas difluorometiladas . Estos inhibidores juegan un papel crucial en el control de enfermedades fúngicas en los cultivos, protegiendo así el rendimiento agrícola y el suministro de alimentos.
Química de Coordinación: Síntesis de Ligandos
La unidad de pirazol del this compound se utiliza a menudo en química de coordinación para sintetizar ligandos para complejos metálicos. Estos ligandos pueden unirse a diversos metales, formando complejos que se estudian por sus propiedades únicas y posibles aplicaciones en catálisis y ciencia de materiales .
Ciencia de Materiales: Propiedades Fotofísicas
Los derivados del this compound exhiben propiedades fotofísicas únicas e intrínsecas. Se investigan por su posible uso en el desarrollo de sensores y materiales orgánicos, particularmente en la detección de iones . Su capacidad de interactuar con la luz los hace valiosos en el diseño de dispositivos optoelectrónicos.
Síntesis Orgánica: Intermedios Sintéticos
Este compuesto es un intermedio sintético versátil en química orgánica. Se utiliza para preparar derivados de pirazol estructuralmente diversos, que son valiosos por su utilidad sintética. Estos derivados pueden formar diversos sistemas fusionados y estructuras complejas, contribuyendo al avance de las metodologías sintéticas .
Descubrimiento de Fármacos: Andamios Químicos Bioactivos
En el descubrimiento de fármacos, el this compound es un andamio clave para sintetizar productos químicos bioactivos. Sus derivados se analizan para una amplia gama de actividades farmacológicas, lo que lleva al descubrimiento de nuevos agentes terapéuticos .
Química Analítica: Sensores Químicos
La estructura química del this compound permite su uso en el desarrollo de sensores químicos. Estos sensores pueden detectar diversas sustancias y cambios en el medio ambiente, convirtiéndolos en herramientas esenciales en química analítica .
Química Verde: Enfoques de Síntesis Sostenibles
Los recientes avances en química verde implican el uso del this compound en enfoques de síntesis sostenibles. Estos métodos tienen como objetivo reducir el impacto ambiental de los procesos químicos minimizando las sustancias peligrosas y mejorando la eficiencia .
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.45, indicating its lipophilicity .
Result of Action
Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities .
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 . Contact with the compound can cause burns of eyes, skin, and mucous membranes . It reacts violently with water, releasing toxic gas .
Direcciones Futuras
1-Alkyl-pyrazole acid, which can be derived from 1-methyl-1H-pyrazole-5-carbonyl chloride, is an important intermediate for the synthesis of many biologically active compounds . Therefore, future research may focus on optimizing the synthesis process and exploring new applications of the compound in the field of medicinal chemistry .
Propiedades
IUPAC Name |
2-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMGMMBYVVRVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390390 | |
| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84547-59-1 | |
| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

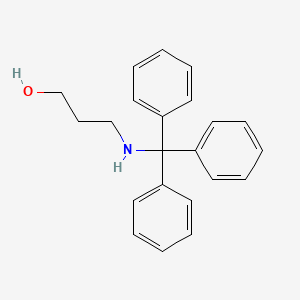
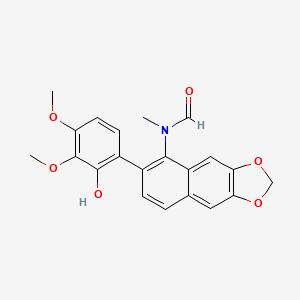
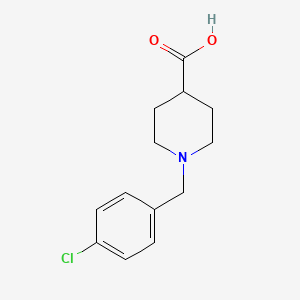
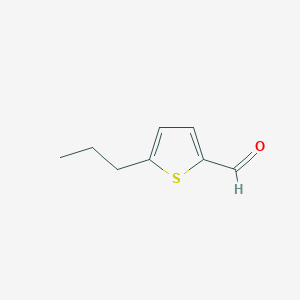


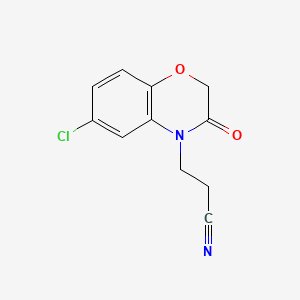
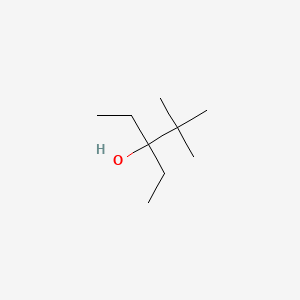

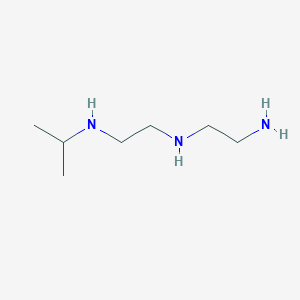
![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1598574.png)

![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)
